Cas no 66922-70-1 (2,2,4'-Trihydroxy-3'-methoxy-acetophenone)

2,2,4'-Trihydroxy-3'-methoxy-acetophenone structure
66922-70-1 structure
Product name:2,2,4'-Trihydroxy-3'-methoxy-acetophenone
CAS No:66922-70-1
MF:C9H10O5
MW:198.1727
CID:1063948
PubChem ID:48374

2,2,4'-Trihydroxy-3'-methoxy-acetophenone Chemical and Physical Properties

Names and Identifiers

    • 2,2,4'-Trihydroxy-3'-methoxy-acetophenone
    • 2,2,4´-Trihydroxy-3´-methoxy-acetophenone
    • 3'-Methoxy-α,α,4'-trihydroxyacetophenone
    • 2,2-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
    • DTXSID20217072
    • 2,2-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
    • 66922-70-1
    • FT-0675554
    • 3'-Methoxy-2,2,4'-trihydroxyacetophenone
    • ACETOPHENONE, 3'-METHOXY-2,2,4'-TRIHYDROXY-
    • 3'-Methoxy-alpha,alpha,4'-trihydroxyacetophenone
    • starbld0007758
    • AKOS030242637
    • DB-260218
    • 2,2-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-ethanone
    • Inchi: InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,9-10,12-13H,1H3
    • InChI Key: SGFVYAYEGJHREZ-UHFFFAOYSA-N
    • SMILES: COC1=C(C=CC(=C1)C(=O)C(O)O)O

Computed Properties

  • Exact Mass: 198.05300
  • Monoisotopic Mass: 198.05282342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • PSA: 86.99000
  • LogP: -0.10580

2,2,4'-Trihydroxy-3'-methoxy-acetophenone PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T795010-500mg
2,2,4'-Trihydroxy-3'-methoxy-acetophenone
66922-70-1
500mg
$196.00 2023-05-17
TRC
T795010-5g
2,2,4'-Trihydroxy-3'-methoxy-acetophenone
66922-70-1
5g
$1522.00 2023-05-17

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